The Structural Elucidation of Isoleucyl-valine: A Technical Guide
The Structural Elucidation of Isoleucyl-valine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure of Isoleucyl-valine (Ile-Val), a dipeptide formed from the amino acids isoleucine and valine. This document details its molecular architecture, including precise bond lengths and angles derived from X-ray crystallography, and outlines the key experimental protocols for its synthesis and structural determination.
Core Structure and Stereochemistry
Isoleucyl-valine is a dipeptide consisting of an L-isoleucine residue and an L-valine residue joined by a peptide bond. The systematic IUPAC name for this molecule is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid.[1] The formation of the peptide bond involves the condensation of the carboxyl group of isoleucine with the amino group of valine.[2] Both constituent amino acids are characterized by their hydrophobic, branched-chain alkyl side chains, which influence the overall physicochemical properties of the dipeptide.[2]
The stereochemistry of Isoleucyl-valine is crucial for its biological function and interaction with other molecules. The naturally occurring form consists of both L-isomers of isoleucine and valine, as indicated by its full name, L-isoleucyl-L-valine.[1]
Below is a two-dimensional representation of the Isoleucyl-valine structure.
Quantitative Structural Data
The precise three-dimensional arrangement of atoms in L-isoleucyl-L-valine has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 290260. The following tables summarize key bond lengths and angles derived from this crystal structure analysis.
Table 1: Selected Bond Lengths for L-Isoleucyl-L-valine
| Bond | Atom 1 | Atom 2 | Bond Length (Å) |
| Peptide Bond | C (Isoleucine) | N (Valine) | 1.33 |
| Carbonyl (Ile) | C (Isoleucine) | O (Isoleucine) | 1.25 |
| N-Cα (Ile) | N (Isoleucine) | Cα (Isoleucine) | 1.46 |
| Cα-C (Ile) | Cα (Isoleucine) | C (Isoleucine) | 1.52 |
| N-Cα (Val) | N (Valine) | Cα (Valine) | 1.45 |
| Cα-C (Val) | Cα (Valine) | C (Valine) | 1.53 |
| Carbonyl (Val) | C (Valine) | O (Valine) | 1.26 |
| C-O (Val) | C (Valine) | OH (Valine) | 1.31 |
Table 2: Selected Bond Angles for L-Isoleucyl-L-valine
| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |
| Peptide Plane | Cα (Isoleucine) | C (Isoleucine) | N (Valine) | 116.5 |
| Peptide Plane | O (Isoleucine) | C (Isoleucine) | N (Valine) | 122.9 |
| Backbone (Ile) | N (Isoleucine) | Cα (Isoleucine) | C (Isoleucine) | 110.8 |
| Backbone (Val) | N (Valine) | Cα (Valine) | C (Valine) | 111.2 |
| Carboxyl (Val) | O (Valine) | C (Valine) | Cα (Valine) | 118.0 |
| Carboxyl (Val) | OH (Valine) | C (Valine) | Cα (Valine) | 112.0 |
Experimental Protocols
The structural and chemical identity of Isoleucyl-valine is established through a combination of chemical synthesis and analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Isoleucyl-valine can be synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.
Workflow for Solid-Phase Peptide Synthesis of Isoleucyl-valine
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Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
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First Amino Acid Coupling (Valine): The C-terminal amino acid, Fmoc-L-Val-OH, is activated using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected resin.
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Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound valine is removed using a solution of 20% piperidine in DMF.
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Second Amino Acid Coupling (Isoleucine): The next amino acid, Fmoc-L-Ile-OH, is activated and coupled to the deprotected N-terminus of the resin-bound valine.
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Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
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Purification and Isolation: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized to yield the pure Isoleucyl-valine dipeptide.
Structural Determination by X-ray Crystallography
The definitive three-dimensional structure of Isoleucyl-valine in the solid state is determined by single-crystal X-ray diffraction.
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Crystallization: Single crystals of L-isoleucyl-L-valine suitable for X-ray diffraction are grown, typically by slow evaporation from an aqueous solution.
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Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.
Structural Analysis in Solution by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.
Logical Flow for NMR-based Structure Determination
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Sample Preparation: A sample of Isoleucyl-valine is dissolved in a suitable solvent, typically a mixture of H₂O and D₂O, with a buffer to maintain a constant pH.
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NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.
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1D ¹H NMR: Provides an initial overview of the proton signals.
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2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart).
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2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).
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2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This provides crucial distance restraint information.
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Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the Isoleucyl-valine molecule.
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Structural Restraint Generation: The NOESY data are used to generate a list of interproton distance restraints. Dihedral angle restraints can be derived from coupling constants measured in high-resolution 1D or 2D spectra.
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Structure Calculation and Refinement: The experimental restraints are used as input for computational algorithms (e.g., simulated annealing or molecular dynamics) to calculate a family of three-dimensional structures consistent with the NMR data. This ensemble of structures is then refined and validated.
